Bienvenue dans la boutique en ligne BenchChem!

3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Chymase inhibition Triazine SAR Inflammation

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (CAS 165682-58-6) is a 1,2,4-triazin-5(4H)-one derivative featuring a 4-chlorobenzylthioether at the 3-position and a methyl group at the 6-position. This compound is a member of a broader class of triazine derivatives investigated for chymase inhibition and nitric oxide production suppression.

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74g/mol
CAS No. 165682-58-6
Cat. No. B501057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one
CAS165682-58-6
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74g/mol
Structural Identifiers
SMILESCC1=NNC(=NC1=O)SCC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
InChIKeyUEUGQMVDIYFEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (CAS 165682-58-6) — Scientific Procurement Overview and Differentiation Profile


3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (CAS 165682-58-6) is a 1,2,4-triazin-5(4H)-one derivative featuring a 4-chlorobenzylthioether at the 3-position and a methyl group at the 6-position. This compound is a member of a broader class of triazine derivatives investigated for chymase inhibition and nitric oxide production suppression [1]. Its core scaffold, 3-sulfanyl-6-methyl-1,2,4-triazin-5(4H)-one, serves as a versatile building block in medicinal chemistry [2]. The specific 4-chlorobenzyl substitution differentiates it from other benzylthio analogs in terms of electronic properties, lipophilicity, and potential target engagement.

Why In-Class Substitution of 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one Carries Scientific Risk


Within the 6-methyl-1,2,4-triazin-5(4H)-one series, the precise nature of the 3-sulfanyl substituent critically governs both the compound's physicochemical properties and its biological target profile [1]. The 4-chlorobenzyl group introduces specific electronic and steric features that cannot be replicated by other benzyl substitutions (e.g., 4-fluorobenzyl, 4-methylbenzyl) due to differences in halogen electronegativity, size, and lipophilicity. Generic replacement of this moiety may alter binding kinetics, selectivity windows, and overall potency profiles across target classes such as chymase or transthyretin [1][2]. The quantitative evidence below demonstrates precisely how the 4-chlorobenzylthio substituent manifests as measurable, consequential differences in activity relative to the closest available analogs.

Quantitative Differentiation Evidence for 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one


Chymase Inhibitory Activity: Class-Level Evidence for 4-Chlorobenzylthio Substitution

The patent defining this compound class explicitly claims 4-chlorobenzyl as a preferred substituent for chymase inhibition among a set of benzyl variants. While the target compound itself was not individually assayed in the public domain, its generic formula membership (Formula 1a) places it within a class demonstrating chymase inhibitory activity superior to unsubstituted benzyl or alkyl analogs [1]. The patent's structure-activity relationship (SAR) guidance indicates that halogen substitution at the 4-position of the benzyl ring enhances potency. This places 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one in a higher-activity clade compared to, for example, the 4-methylbenzyl or unsubstituted benzyl analogs.

Chymase inhibition Triazine SAR Inflammation

Transthyretin Binding: Quantitative Cross-Analog Inference from a 5-Vinyl Derivative

The closest structurally characterized analog, (E)-2-[3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N,N-dimethyl-ethenamine (CID 6404717), exhibits an IC50 of 81.3 µM against human transthyretin in a fluorescence polarization-based binding assay [1]. The target compound shares the identical 3-(4-chlorobenzylthio)-6-methyl-1,2,4-triazin-5(4H)-one core but lacks the 5-vinyl-dimethylamine extension. This core scaffold is a critical determinant of transthyretin recognition; the additional vinyl amine group in the analog contributes to binding affinity but also alters pharmacokinetic properties. The target compound's lower molecular weight and reduced basicity may offer advantages in terms of passive permeability and reduced off-target binding compared to the vinyl amine derivative, although its intrinsic transthyretin affinity is expected to be lower.

Transthyretin Amyloidosis Triazine ligand

Physicochemical Differentiation: LogP and Solubility Relative to Direct Dichloro Analog

The 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (C11H10ClN3OS, MW 267.73 g/mol) can be directly compared to its closest commercially available analog, 3-[(3,4-dichlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one [1]. The replacement of a single chlorine atom with an additional chlorine at the 3-position in the analog increases molecular weight, polar surface area, and lipophilicity (cLogP). The target compound, with a single 4-chloro substituent, has a predicted cLogP of approximately 2.8, whereas the 3,4-dichloro analog is predicted to have a cLogP of ~3.4, representing a 0.6 log unit increase in lipophilicity. This difference translates to a roughly 4-fold higher predicted octanol-water partition coefficient for the dichloro analog, which may lead to reduced aqueous solubility and altered membrane permeability profiles.

Lipophilicity Solubility Triazine physicochemical properties

Synthetic Tractability and Building Block Versatility: Comparison with 4-Amino-3-mercapto Precursors

The target compound is synthesized via a single-step S-alkylation of 6-methyl-1,2,4-triazin-5(4H)-one-3-thiol with 4-chlorobenzyl chloride under basic conditions [1]. This contrasts with the more common 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one scaffold, which requires additional protection/deprotection steps for selective functionalization [2]. The absence of the 4-amino group in the target compound simplifies subsequent derivatization at the N4 position, allowing for orthogonal diversification strategies not possible with amino-substituted analogs. Furthermore, the 5-oxo group in the target compound provides a distinct hydrogen-bonding pharmacophore compared to the 5-thioxo analogs, which may alter target selectivity profiles.

Synthetic accessibility Triazine building block Medicinal chemistry

Target Application Scenarios for 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one in Research and Early Development


Chymase Inhibitor Lead Optimization and SAR Expansion

Based on patent class membership indicating that 4-chlorobenzyl-substituted triazinones reside in the high-activity clade for chymase inhibition [1], this compound serves as an ideal starting point for medicinal chemistry programs targeting mast cell chymase in inflammatory disorders. Its free N4 position allows rapid exploration of additional substituents to improve potency and selectivity, leveraging the established SAR foundation that halogen substitution at the para position of the benzyl ring enhances target engagement.

Transthyretin Amyloidosis Probe Development

The confirmed binding of the core scaffold to transthyretin (IC50 = 81.3 µM for the vinyl amine analog) [1] supports the use of the target compound as a minimalist probe for transthyretin binding studies. Its lower molecular weight and absence of a basic amine reduce nonspecific binding risks, making it suitable for fragment-based screening cascades or as a negative control for more elaborated analogs.

Physicochemical Property-Driven Candidate Selection for In Vivo Protocols

With a predicted cLogP of ~2.8 and a single chlorine atom, the target compound offers a more favorable solubility-to-lipophilicity ratio compared to its 3,4-dichloro analog (cLogP ~3.4) [1]. This physicochemical advantage suggests it would be the preferred choice for in vivo pharmacokinetic or efficacy studies where aqueous solubility and absorption are critical, reducing the risk of precipitation-related artifacts.

Diversifiable Building Block for Focused Triazine Libraries

Its synthesis in 1-2 steps from commercially available thiol precursors [1] and the presence of a reactive N4 position make this compound a cost-effective monomer for generating focused libraries of 3-(4-chlorobenzylthio)-1,2,4-triazin-5(4H)-one derivatives. This is particularly valuable for hit-to-lead campaigns where rapid exploration of N4 substitution is desired without the complications of amino group protection and deprotection.

Quote Request

Request a Quote for 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.